molecular formula C20H27N3O2S B5168666 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide

Katalognummer: B5168666
Molekulargewicht: 373.5 g/mol
InChI-Schlüssel: BAYJYDYDZDXKBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide, commonly known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2. It was first synthesized in 2008 by scientists at AstraZeneca and has since been studied extensively for its potential therapeutic applications in cancer, metabolic diseases, and neurological disorders.

Wirkmechanismus

AZD-8055 inhibits the activity of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide and mTORC2, two complexes that play critical roles in cell growth, proliferation, and survival. This compound regulates protein synthesis and cell growth in response to nutrient availability and growth factors, while mTORC2 regulates cell survival and cytoskeletal organization. By inhibiting the activity of this compound and mTORC2, AZD-8055 disrupts these critical cellular processes, leading to cell death or growth arrest.
Biochemical and Physiological Effects
AZD-8055 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, it inhibits the activity of this compound and mTORC2, leading to decreased protein synthesis, cell growth, and proliferation. In skeletal muscle cells, it enhances glucose uptake and glycogen synthesis, leading to improved insulin sensitivity and glucose metabolism. In the brain, it enhances long-term potentiation, leading to improved cognitive function and memory.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using AZD-8055 in lab experiments is its high potency and specificity for N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide and mTORC2. This makes it a useful tool for studying the role of these complexes in various cellular processes. However, one limitation of using AZD-8055 is its potential off-target effects, as it may inhibit other kinases and signaling pathways in addition to this compound and mTORC2. Additionally, AZD-8055 may have different effects in different cell types and disease models, making it important to validate its effects in each experimental system.

Zukünftige Richtungen

There are several future directions for the study of AZD-8055. One area of focus is the development of combination therapies for cancer treatment, as AZD-8055 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Another area of focus is the development of AZD-8055 analogs with improved potency and specificity for N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide and mTORC2. Additionally, the effects of AZD-8055 on other signaling pathways and cellular processes should be further investigated to fully understand its potential therapeutic applications.

Synthesemethoden

The synthesis of AZD-8055 involves a multi-step process that begins with the reaction of 2-bromo-1-(4-methylphenyl)ethanone and 2-(1-azocanyl)pyridine to form the intermediate 2-(1-azocanyl)-1-(4-methylphenyl)ethanone. This intermediate is then reacted with sodium methanesulfinate to yield the final product, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide. The synthesis of AZD-8055 has been optimized for high yield and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

AZD-8055 has been extensively studied for its potential therapeutic applications in cancer, metabolic diseases, and neurological disorders. In cancer research, AZD-8055 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.
In metabolic disease research, AZD-8055 has been studied for its potential to improve insulin sensitivity and glucose metabolism. It has been shown to enhance glucose uptake and glycogen synthesis in skeletal muscle cells, suggesting that it may be a useful therapeutic agent for the treatment of type 2 diabetes.
In neurological disorder research, AZD-8055 has been studied for its potential to improve cognitive function and memory. It has been shown to enhance long-term potentiation, a process that is critical for learning and memory, in the hippocampus of mice. This suggests that AZD-8055 may be a useful therapeutic agent for the treatment of Alzheimer's disease and other cognitive disorders.

Eigenschaften

IUPAC Name

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c24-26(25,17-18-10-5-4-6-11-18)22-16-19-12-9-13-21-20(19)23-14-7-2-1-3-8-15-23/h4-6,9-13,22H,1-3,7-8,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYJYDYDZDXKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C2=C(C=CC=N2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.